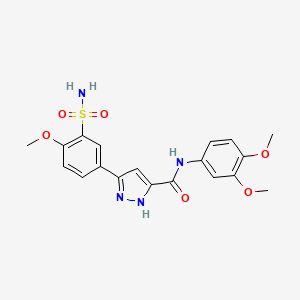![molecular formula C20H23N5O3 B11299368 1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B11299368.png)
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is a complex organic compound that features a tetrazole ring, a methoxy group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multiple steps. One common approach includes the formation of the tetrazole ring through a click chemistry reaction, followed by the introduction of the methoxy group and the tetrahydrofuran moiety. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities.
Biological Research: The compound is used to investigate receptor-ligand interactions and cellular uptake mechanisms.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic or inhibit natural substrates. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)benzoic acid: This compound shares the tetrazole and methoxy groups but differs in its overall structure.
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)benzoic acid: Another similar compound with slight variations in its functional groups.
Uniqueness
1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to its combination of a tetrazole ring, methoxy group, and tetrahydrofuran moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H23N5O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C20H23N5O3/c1-26-19-12-15(13-21-14-17-8-5-11-27-17)9-10-18(19)28-20-22-23-24-25(20)16-6-3-2-4-7-16/h2-4,6-7,9-10,12,17,21H,5,8,11,13-14H2,1H3 |
InChI Key |
IBILLJXSWPAQQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2CCCO2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11299285.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11299290.png)
![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B11299295.png)
![(4-Chlorophenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11299308.png)
![2-(4-benzylpiperidin-1-yl)-4-(4-chlorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11299312.png)
![3-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11299315.png)
![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycine](/img/structure/B11299318.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11299321.png)
![2-hydroxy-4-methyl-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11299329.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11299333.png)

![(2E)-3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B11299344.png)
![2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11299352.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11299364.png)
